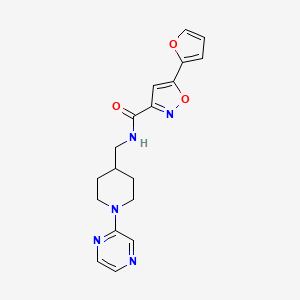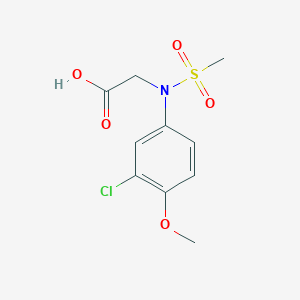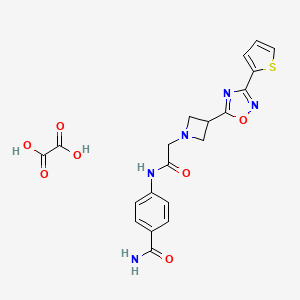
5-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(furan-2-yl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide, also known as FIPI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of effects on biochemical and physiological processes, making it a promising tool for understanding the mechanisms underlying various diseases and disorders.
Wissenschaftliche Forschungsanwendungen
Chemical Inhibitors and Cytochrome P450 Isoforms
Chemical inhibitors of cytochrome P450 isoforms in human liver microsomes are critical for understanding drug-drug interactions (DDIs). The selectivity of such inhibitors, including compounds related to the furan and pyrazine structures, is essential for determining the involvement of specific CYP isoforms in drug metabolism. This understanding aids in the prediction and avoidance of potential DDIs, enhancing the safety and efficacy of pharmaceutical therapies (Khojasteh et al., 2011).
Antitubercular Activity
Compounds featuring pyrazine and furan moieties have shown significant antitubercular activity. Structural modifications of isoniazid, incorporating these moieties, have led to derivatives with potent in vitro efficacy against various strains of Mycobacterium tuberculosis. This highlights their potential in developing new leads for anti-TB compounds, contributing to the fight against tuberculosis, especially in the context of drug-resistant strains (Asif, 2014).
Bioactive Heterocyclic Compounds
Furan and thiophene derivatives, including those related to the target compound, are prominent in drug design due to their presence in bioactive molecules. These heterocyclic compounds are used in the medicinal chemistry of nucleobases, nucleosides, and their analogues, showcasing their importance across various therapeutic categories, including antiviral, antitumor, and antimycobacterial applications (Ostrowski, 2022).
CNS Acting Drugs Synthesis
The exploration of functional chemical groups for synthesizing central nervous system (CNS) acting drugs identifies heterocycles with nitrogen, sulfur, and oxygen atoms as significant. Compounds with furan, pyrazine, and related structures have effects ranging from depression to euphoria and convulsion, indicating their potential in developing novel CNS medications (Saganuwan, 2017).
DNA Interaction and Drug Design
The synthetic dye Hoechst 33258 and its analogues, which may include structurally related compounds, bind strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This interaction is crucial for understanding DNA recognition and binding, aiding in drug design and the development of fluorescent DNA stains for biological research (Issar & Kakkar, 2013).
Eigenschaften
IUPAC Name |
5-(furan-2-yl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c24-18(14-10-16(26-22-14)15-2-1-9-25-15)21-11-13-3-7-23(8-4-13)17-12-19-5-6-20-17/h1-2,5-6,9-10,12-13H,3-4,7-8,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZQQOIFSOTFBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Chloro-1H-pyrazol-1-YL)methyl]-2-furohydrazide](/img/structure/B2636905.png)

![4-[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2636908.png)
![4-[1-Methyl-5-(trifluoromethyl)indole-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2636910.png)


![2-Methoxy-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2636919.png)
![3-Ethoxy-5-iodo-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B2636920.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2636921.png)


![1-Methyl-4-({3-[(4-methylphenyl)sulfanyl]propyl}sulfanyl)benzene](/img/structure/B2636925.png)
